molecular formula C12H15N5OS B7731800 N-amino-N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamimidothioic acid

N-amino-N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamimidothioic acid

Cat. No.: B7731800
M. Wt: 277.35 g/mol
InChI Key: AECZZXCAOYZBRA-UHFFFAOYSA-N
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Description

N-amino-N’-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamimidothioic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamimidothioic acid typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of N-amino-N’-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, docking studies have shown that the compound can interact with amino acids in the active site of enzymes, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-amino-N’-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamimidothioic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable supramolecular assemblies through intermolecular interactions, such as hydrogen bonding and π-ring interactions, further distinguishes it from similar compounds .

Properties

IUPAC Name

N-amino-N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-10(14-12(19)15-13)11(18)17(16(8)2)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3,(H2,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECZZXCAOYZBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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